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Azido-PEG3-alcohol

Cat. No.: B1666427
CAS No.: 86520-52-7
M. Wt: 175.19 g/mol
InChI Key: PMNIHDBMMDOUPD-UHFFFAOYSA-N
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Description

Contextualization within Oligo(ethylene Glycol) (OEG) and Poly(ethylene Glycol) (PEG) Chemistry

2-[2-(2-Azidoethoxy)ethoxy]ethanol is structurally a short, discrete chain oligo(ethylene glycol) (OEG). OEG and its longer polymeric counterpart, poly(ethylene glycol) (PEG), are well-established in chemical and biomedical research for their desirable properties. These include high water solubility, biocompatibility, and the ability to reduce non-specific protein adsorption. The ethylene (B1197577) glycol backbone of 2-[2-(2-Azidoethoxy)ethoxy]ethanol imparts these same characteristics, making it an attractive building block for modifying molecules intended for biological applications.

This compound is considered a heterobifunctional OEG derivative. tcichemicals.com It possesses two different reactive sites: a terminal hydroxyl (-OH) group and a terminal azide (B81097) (-N3) group. This dual functionality allows for sequential and specific chemical modifications, a crucial aspect in the construction of complex molecular architectures. The OEG linker provides spacing and enhances the solubility of the final conjugate.

PropertyDescription
Classification Monofunctional PEG polymer (OH-PEG-X) biosynth.com
Synonyms Azido-PEG3-Alcohol, 8-Azido-3,6-dioxaoctanol tcichemicals.comsigmaaldrich.com
Molecular Formula C6H13N3O3 chemicalbook.comnih.gov
Molecular Weight 175.19 g/mol sigmaaldrich.comnih.gov

Significance of the Azide Functional Group in Synthetic Strategies

The presence of the azide functional group (-N3) is central to the utility of 2-[2-(2-Azidoethoxy)ethoxy]ethanol. Organic azides are versatile functional groups in organic synthesis. wikipedia.org The terminal nitrogen of the azide is mildly nucleophilic, allowing it to participate in various reactions. wikipedia.org

A key application of the azide group is in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. berkeley.edu Specifically, the azide group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govwikipedia.org These reactions form stable triazole linkages. wikipedia.org

Key Reactions of the Azide Functional Group:

Azide-Alkyne Cycloaddition (Click Chemistry): Reacts with terminal alkynes to form 1,2,3-triazoles. This reaction is highly efficient and is widely used for bioconjugation. nih.govwikipedia.org

Staudinger Ligation: Reacts with phosphines to form an aza-ylide, which can then be hydrolyzed to a primary amine. This provides a method for converting an azide into an amine under mild conditions. wikipedia.orgnih.gov

Reduction to Amines: The azide group can be reduced to a primary amine (-NH2) through methods like hydrogenolysis. wikipedia.org

The bioorthogonal nature of the azide group is particularly noteworthy. This means it can react selectively within a complex biological environment without interfering with native biochemical processes. nih.gov This property is invaluable for applications such as labeling biomolecules in living cells.

Overview of Research Trajectories for 2-[2-(2-Azidoethoxy)ethoxy]ethanol Derivatives

The unique combination of a hydrophilic linker and a versatile azide handle has propelled research into various applications for derivatives of 2-[2-(2-Azidoethoxy)ethoxy]ethanol. These research trajectories primarily leverage the compound's role as a linker or building block in more complex molecular systems.

One major area of research is in bioconjugation . The compound is used to attach PEG chains to proteins, peptides, oligonucleotides, and nanoparticles. biosynth.com This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The azide group allows for precise attachment to molecules that have been functionalized with an alkyne group.

Another significant research direction is in the synthesis of functionalized polymers and materials . The azide group can serve as a reactive site for grafting the OEG chain onto polymer backbones or surfaces through click chemistry. This allows for the modification of material properties, such as hydrophilicity and biocompatibility.

Furthermore, derivatives of 2-[2-(2-Azidoethoxy)ethoxy]ethanol are being explored in drug discovery and development . For instance, it can be used as a linker in the creation of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise spacing and solubility are critical for efficacy. The synthesis of a derivative, 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823), highlights its use as a pharmaceutical synthesis intermediate. chemicalbook.comrsc.org

The synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol itself is typically achieved by reacting 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) with sodium azide. chemicalbook.com This straightforward synthesis, combined with its versatile reactivity, ensures its continued importance in diverse areas of chemical research.

Derivative NameKey FeatureResearch Application
2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylateIntermediate with a good leaving group (tosylate)Synthesis of other derivatives, such as amines chemicalbook.comrsc.org
2-[2-(2-Azidoethoxy)ethoxy]ethanamineContains both an azide and an amine groupPharmaceutical synthesis, bifunctional linkers chemicalbook.comrsc.org
Naphthoxylosides with terminal azideInduces production of soluble glycosaminoglycan (GAG) chainsStudying GAG interactions and functions in biological systems acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3O3 B1666427 Azido-PEG3-alcohol CAS No. 86520-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNIHDBMMDOUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451649
Record name 2-[2-(2-azidoethoxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86520-52-7
Record name 2-[2-(2-azidoethoxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86520-52-7
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Synthetic Methodologies for 2 2 2 Azidoethoxy Ethoxy Ethanol and Its Key Precursors

Established Synthetic Routes to 2-[2-(2-Azidoethoxy)ethoxy]ethanol

The primary methods for synthesizing 2-[2-(2-Azidoethoxy)ethoxy]ethanol center on the introduction of an azide (B81097) group onto a triethylene glycol backbone.

A prevalent and direct method for the synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol involves the nucleophilic substitution of a halide with an azide ion. The starting material, 2-[2-(2-Chloroethoxy)ethoxy]ethanol (B139825), is treated with sodium azide (NaN₃). chemicalbook.comrsc.orgrsc.org In this S_N2 reaction, the azide ion displaces the chloride ion.

The reaction is commonly carried out in a solvent such as water or N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com One documented procedure involves dissolving 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride, sodium azide, and a catalytic amount of sodium iodide in distilled water and heating the solution. chemicalbook.comrsc.orgchemicalbook.com The sodium iodide facilitates the reaction through the in-situ formation of the more reactive iodo-intermediate. The reaction typically proceeds over 24 to 48 hours at temperatures ranging from 50°C to 80°C. chemicalbook.comrsc.org Following the reaction, the product is extracted from the aqueous mixture using an organic solvent like ethyl acetate (B1210297) and purified, often yielding the target compound as a yellow oil in high yields. chemicalbook.comrsc.org

Reaction Conditions for Synthesis from 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Reactants Solvent Temperature Duration Yield Reference
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride, NaN₃, NaI Water 50°C 48 h 90.1% chemicalbook.comrsc.org
2-[2-(2-Chloroethoxy)ethoxy]ethanol, NaN₃ DMF 90-95°C 16 h N/A google.com

Beyond direct substitution from a chloro-precursor, other pathways exist for introducing the azide functionality. A common strategy involves a two-step process starting from a hydroxyl-terminated molecule. nih.gov The hydroxyl group is first converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). nih.gov This activated intermediate is then reacted with an azide source, like sodium azide, to yield the azido-terminated compound.

Another alternative starts with a different precursor, such as triethylene glycol monobenzyl ether. google.com This compound is first reacted with p-toluenesulfonyl chloride to form the corresponding tosylate. Subsequently, this tosylated intermediate undergoes nucleophilic substitution with sodium azide in a solvent like DMF to introduce the azide group. google.com This method avoids the direct use of the chloro-precursor.

Synthesis of Tosylate Intermediates

Tosylate intermediates are crucial for activating the terminal hydroxyl group of 2-[2-(2-Azidoethoxy)ethoxy]ethanol, transforming it into an excellent leaving group for subsequent nucleophilic substitution reactions.

The synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate is achieved by reacting 2-[2-(2-Azidoethoxy)ethoxy]ethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. chemicalbook.comrsc.org A typical procedure involves dissolving the starting alcohol in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comrsc.org The reaction is cooled to 0°C before the addition of TsCl and a strong base, such as 6 M sodium hydroxide (B78521) (NaOH). chemicalbook.comrsc.org The base deprotonates the hydroxyl group, forming an alkoxide that then attacks the electrophilic sulfur atom of TsCl. The reaction is typically stirred for about an hour at room temperature under an inert atmosphere to proceed to completion. chemicalbook.comrsc.org The resulting 2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate can be obtained in very high yields after extraction and purification. chemicalbook.comrsc.org

Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethyl Tosylate

Reactant 1 Reactant 2 Base Solvent Temperature Yield Reference

The tosylate group (TsO⁻) is an exceptionally effective leaving group in nucleophilic substitution reactions. broadpharm.comnanosoftpolymers.commasterorganicchemistry.com Its effectiveness stems from the stability of the tosylate anion, which is the conjugate base of a strong acid (p-toluenesulfonic acid). The negative charge on the oxygen atom is delocalized through resonance across the sulfonate group, making it a very stable and weak base. masterorganicchemistry.com

This property makes tosylated compounds, such as 2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate, highly reactive towards a wide range of nucleophiles, including amines and thiols. broadpharm.comaxispharm.com The conversion of the hydroxyl group to a tosylate facilitates subsequent reactions that would otherwise be difficult with the poorly leaving hydroxide ion (HO⁻). masterorganicchemistry.com This activation is fundamental for building more complex molecules from the 2-[2-(2-Azidoethoxy)ethoxy]ethanol scaffold. creativepegworks.com

Synthesis of Aminated Derivatives from 2-[2-(2-Azidoethoxy)ethoxy]ethanol

The azide group in 2-[2-(2-Azidoethoxy)ethoxy]ethanol and its derivatives serves as a precursor to a primary amine. precisepeg.com This transformation is a key step in the synthesis of aminated polyethylene (B3416737) glycol (PEG) linkers.

One direct route to an aminated derivative involves the reaction of the tosylated intermediate, 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate, with ammonia (B1221849). chemicalbook.comrsc.org In a specific example, the tosylate is dissolved in THF and treated with a concentrated ammonia solution, followed by heating for an extended period (e.g., 96 hours at 40°C) to yield 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823). chemicalbook.comrsc.org

A more general and widely used approach is the reduction of the azide group itself. nih.gov Several methods are available for this conversion:

Staudinger Reaction: This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis to produce the primary amine. nih.govacs.org

Catalytic Hydrogenation: The azide can be reduced to an amine using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.govgoogle.com

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or a combination of zinc dust and ammonium chloride can also effectively reduce azides to amines. nih.gov

These reduction methods are valuable for producing amino-terminated compounds from their azido precursors, enabling further conjugation chemistries. precisepeg.comnih.gov

Conversion of Azido-PEG3-OH to Amino-PEG3-OH (e.g., 2-[2-(2-Aminoethoxy)ethoxy]ethanol)

The reduction of the azido group in 2-[2-(2-azidoethoxy)ethoxy]ethanol to a primary amine, yielding 2-[2-(2-aminoethoxy)ethoxy]ethanol (B1665359), is a fundamental transformation in organic synthesis. thieme-connect.de This conversion is crucial for subsequent conjugation or derivatization reactions where a primary amine is required. Several methods are available to achieve this transformation, ranging from catalytic hydrogenation to milder chemical reductions.

Catalytic Hydrogenation: This is a common and efficient method for converting azides to amines. thieme-connect.deorganic-chemistry.org The reaction typically involves treating the azide with hydrogen gas in the presence of a metal catalyst. For the synthesis of 2-[2-(2-aminoethoxy)ethoxy]ethanol, the azido precursor is dissolved in a solvent like methanol, and a palladium on activated carbon (Pd/C) catalyst is added. chemicalbook.com The mixture is then exposed to a hydrogen atmosphere, leading to the reduction of the azide and the formation of the desired amine in high yield. chemicalbook.com The process is generally clean, with nitrogen gas being the primary byproduct. However, care must be taken as this method can also reduce other functional groups, such as double bonds or aldehydes, if present in the molecule. organicchemistrytutor.com

Staudinger Reaction: The Staudinger reaction, discovered by Hermann Staudinger in 1919, offers a very mild alternative for reducing azides to amines. organic-chemistry.orgorganicchemistrytutor.com This two-step process involves the reaction of the organic azide with a phosphine, most commonly triphenylphosphine (PPh₃), to form an iminophosphorane intermediate with the release of nitrogen gas. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org The reaction is highly chemoselective, fast, and typically provides quantitative yields without affecting other sensitive functional groups. alfa-chemistry.comthermofisher.com A key advantage is its compatibility with a wide range of molecular structures. alfa-chemistry.com

Other Reducing Agents: A variety of other reagents have been developed for the reduction of azides. These include:

Dithiothreitol (DTT): DTT can efficiently reduce carbohydrate azides to amines in an aqueous acetonitrile solution, a method that could be applicable to other azides like Azido-PEG3-OH. thieme-connect.com

Hydrogen Sulfide (H₂S): H₂S is known to reduce aryl azides and is a key reaction in the mechanism of some fluorescent probes designed for H₂S detection. nih.gov

Tin (Sn) and Iron (Fe) Catalysts: Systems such as NaBH₄ with catalytic amounts of tin(IV) 1,2-benzenedithiolate can reduce various azides under very mild conditions. cmu.edu Similarly, a combination of ferric chloride (FeCl₃) and sodium iodide (NaI) has been shown to be an efficient system for the reduction of a variety of azides. researchgate.net

Table 1: Comparison of Methods for Azide to Amine Conversion

Method Reagents Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C catalyst Methanol solvent, H₂ atmosphere High yield, clean byproduct (N₂) Can reduce other functional groups, requires specialized equipment for handling H₂ gas
Staudinger Reaction Triphenylphosphine (or other phosphines), followed by H₂O Typically THF or ether solvent, room temperature Very mild, highly chemoselective, high yield Stoichiometric amounts of phosphine are required, produces phosphine oxide byproduct which must be separated
Dithiothreitol (DTT) DTT Aqueous acetonitrile Mild conditions Primarily demonstrated for carbohydrate azides
FeCl₃/NaI Ferric chloride, Sodium iodide Acetonitrile solvent Efficient and selective in the presence of a nitro group Involves metal salts

Gabriel Synthesis Approach for Azido-PEG-amines

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides. wikipedia.org The reaction utilizes the potassium salt of phthalimide (B116566) as a surrogate for an ammonia anion (NH₂⁻). wikipedia.orgorganic-chemistry.org This approach prevents the over-alkylation that often plagues the direct reaction of alkyl halides with ammonia, which can lead to mixtures of primary, secondary, tertiary, and even quaternary amines. masterorganicchemistry.com

The standard Gabriel synthesis proceeds in two main steps:

N-Alkylation: Potassium phthalimide is reacted with a primary alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. libretexts.org The phthalimide nitrogen is no longer nucleophilic after this step, preventing further reactions. organic-chemistry.org

Deprotection: The N-alkylphthalimide is then cleaved to release the free primary amine. This is typically achieved by reacting it with hydrazine (B178648) (the Ing-Manske procedure), which results in the formation of the desired primary amine along with a stable phthalhydrazide (B32825) precipitate. wikipedia.org Acidic or basic hydrolysis can also be used for the cleavage step. masterorganicchemistry.comlibretexts.org

While the Gabriel synthesis is a method to produce amines, not azides directly, it can be a key step in a multi-step pathway to create molecules containing both an amine and an azide group (azido-amines) on a PEG scaffold. For instance, one could start with a dihalo-PEG derivative. One halide could be reacted with potassium phthalimide to install a protected amine, while the other halide is reacted with sodium azide to introduce the azido group. Subsequent deprotection of the phthalimide would then yield the target azido-PEG-amine.

Alternatively, the Gabriel synthesis is used to prepare key amine-functionalized PEG precursors. For example, in the synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), a common starting material is 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com In one synthetic route, the chloride is converted to an iodide and then reacted with potassium phthalimide to form the phthalimido derivative, demonstrating the application of the Gabriel synthesis to create an amine-functionalized PEG backbone. google.com This backbone can then be further modified.

One-Pot Deprotection and Attachment Strategies for OEG Conjugation

Efficiency in multi-step organic synthesis is often enhanced by minimizing the number of separate reaction and purification steps. One-pot reactions, where sequential reactions are carried out in the same vessel, are a cornerstone of this strategy. In the context of oligoethylene glycol (OEG) and polyethylene glycol (PEG) synthesis and conjugation, one-pot deprotection and attachment strategies have been developed to streamline the process. mtu.edunih.gov

Traditional stepwise synthesis of monodisperse PEGs often involves a three-step, two-pot sequence for each elongation cycle:

Deprotection: Removal of a protecting group (often an acid-labile group like dimethoxytrityl, DMTr) from the hydroxyl end of the PEG chain. beilstein-journals.orgnih.gov

Isolation and Purification: The deprotected intermediate is isolated.

Deprotonation and Coupling: In a second pot, the hydroxyl group is deprotonated with a base, followed by coupling with another PEG moiety under conditions for Williamson ether synthesis. beilstein-journals.orgnih.gov

Table 2: Comparison of Two-Pot vs. One-Pot PEG Elongation Strategies

Feature Traditional Two-Pot Approach Modern One-Pot Approach
Protecting Group Typically acid-labile (e.g., DMTr) Typically base-labile (e.g., phenethyl)
Number of Steps per Cycle 3 (Deprotection, Deprotonation, Coupling) 2 (Deprotection and Coupling occur concurrently)
Intermediate Isolation Required Not required
Efficiency Lower; more time and solvent consuming Higher; streamlined process
Waste Generation Higher Lower

Green Chemistry Considerations in the Synthesis of Azido Derivatives

The synthesis and use of organic azides, including 2-[2-(2-azidoethoxy)ethoxy]ethanol, require careful consideration of safety and environmental impact. ingentaconnect.com Azides can be energetic and potentially explosive, and they are also toxic. ingentaconnect.com Green chemistry, the design of chemical products and processes that reduce or eliminate hazardous substances, provides a framework for developing safer and more sustainable methods for azide synthesis. mdpi.com

Key principles of green chemistry applied to the synthesis of azido derivatives include:

Preventing Accidents: The hazardous nature of azides is a primary concern. Safer handling practices involve avoiding contact with metals and chlorinated solvents, as explosive byproducts like diazidomethane can form. ingentaconnect.com Technology-assisted synthesis, such as the use of continuous flow microreactors, allows for the safe handling of hazardous reactions by using small volumes and enabling precise control over reaction conditions. ingentaconnect.com

Safer Solvents and Auxiliaries: Traditional syntheses often use volatile organic compounds (VOCs) which contribute to air pollution. jddhs.com Green chemistry promotes the use of safer solvents like water, bio-based solvents, or supercritical CO₂, or conducting reactions in solvent-free conditions. jddhs.com

Design for Energy Efficiency: Minimizing energy consumption is a core goal. jddhs.com Techniques like microwave-assisted synthesis can often reduce reaction times and energy requirements compared to conventional heating. mdpi.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. jddhs.com Developing catalytic methods for azide synthesis can improve atom economy and reduce the environmental footprint. mdpi.com

Reduce Derivatives: Unnecessary derivatization steps, which involve using protecting groups, add steps to a synthesis and generate waste. jddhs.com One-pot synthesis strategies are an example of how to reduce these steps.

In Situ Generation: To avoid the isolation and handling of potentially hazardous azide compounds, methods where the azide is generated in situ and consumed in the subsequent reaction step are highly desirable. ingentaconnect.com

Recent research has focused on developing greener synthetic routes, such as safer processes for producing sodium azide and novel, more efficient methods for creating complex azide compounds for various industrial applications. researchgate.netsciencedaily.com

Reactivity and Derivatization Strategies of 2 2 2 Azidoethoxy Ethoxy Ethanol

Click Chemistry Applications of the Azide (B81097) Moiety

The azide functional group of 2-[2-(2-azidoethoxy)ethoxy]ethanol is a key component for its use in click chemistry, a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. broadpharm.commedchemexpress.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. wikipedia.orgglenresearch.com This reaction is widely used to conjugate 2-[2-(2-azidoethoxy)ethoxy]ethanol to various molecules bearing a terminal alkyne. The reaction is characterized by its high yields and tolerance of a wide range of functional groups. glenresearch.com

The general mechanism of CuAAC involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form the triazole product. wikipedia.orgnih.gov To prevent DNA damage from copper ions, copper(I)-stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) are often employed. glenresearch.com The reaction can be catalyzed by copper(I) sources such as cuprous bromide or by reducing copper(II) salts like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. wikipedia.org

This methodology has been successfully used to functionalize alkyne-modified DNA and create amphiphilic star copolymers. glenresearch.comnih.gov For instance, an alkyne-functionalized polyethylene (B3416737) glycol (PEG) has been attached to a resorcin broadpharm.comarene core bearing an azide group derived from a precursor similar to 2-[2-(2-azidoethoxy)ethoxy]ethanol, demonstrating the utility of this reaction in creating complex macromolecular structures. nih.gov

Table 1: Key Features of CuAAC with 2-[2-(2-Azidoethoxy)ethoxy]ethanol

Feature Description
Reactants 2-[2-(2-Azidoethoxy)ethoxy]ethanol (azide source), Terminal alkyne
Catalyst Copper(I) source (e.g., CuBr, or CuSO4/sodium ascorbate)
Ligand Often used to stabilize Cu(I) and prevent side reactions (e.g., TBTA)
Product 1,4-disubstituted 1,2,3-triazole

| Reaction Conditions | Mild, often aqueous solutions at or near room temperature |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides. conju-probe.comnih.gov This approach is particularly valuable for in vivo applications where the toxicity of copper is a concern. nih.govnih.gov The reaction is driven by the high ring strain of the cyclooctyne (B158145), which leads to a rapid and highly selective cycloaddition with the azide of 2-[2-(2-azidoethoxy)ethoxy]ethanol to form a stable triazole linkage. conju-probe.commagtech.com.cn

The reaction between 2-[2-(2-azidoethoxy)ethoxy]ethanol and a DBCO-functionalized molecule proceeds readily under mild, aqueous conditions without the need for a catalyst. conju-probe.combaseclick.eu This has made SPAAC a versatile tool for labeling biomolecules and synthesizing complex conjugates. nih.govbaseclick.eu For example, SPAAC has been employed to develop dual-labeled ligands for prostate-specific membrane antigen (PSMA) for use in intraoperative tumor detection. nih.gov The kinetics of SPAAC can be influenced by the structure of the cyclooctyne, with modifications such as fluorination or oxidation increasing the reaction rate. nih.govmagtech.com.cn

Table 2: Comparison of CuAAC and SPAAC

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) None
Alkyne Terminal Alkyne Strained Cyclooctyne (e.g., DBCO)
Biocompatibility Potentially cytotoxic due to copper Highly biocompatible

| Reaction Rate | Generally fast | Can be very fast, dependent on cyclooctyne structure |

The azide group of 2-[2-(2-azidoethoxy)ethoxy]ethanol can react with a wide array of alkyne-containing molecules beyond simple chemical ligands, extending its utility to the modification of complex biomolecules. nih.govnih.gov Both CuAAC and SPAAC are employed to conjugate this linker to proteins, peptides, nucleic acids, and other biologically relevant molecules that have been functionalized with an alkyne group. biosynth.comnih.govnih.gov

For example, through CuAAC, 2-[2-(2-azidoethoxy)ethoxy]ethanol can be attached to alkyne-modified nucleosides within a DNA strand. glenresearch.com In the realm of proteomics, proteins can be metabolically labeled with alkyne-containing amino acids and subsequently reacted with azide-functionalized linkers like 2-[2-(2-azidoethoxy)ethoxy]ethanol.

SPAAC is particularly well-suited for modifying biomolecules in their native environment due to its bioorthogonal nature. nih.govnih.gov Researchers have successfully used SPAAC to link PSMA ligands to imaging agents for cancer detection, demonstrating the high specificity and efficiency of this reaction in a biological context. nih.gov The choice between CuAAC and SPAAC often depends on the specific application, with SPAAC being the preferred method when avoiding copper is critical. nih.gov

Functionalization via the Terminal Hydroxyl Group

The terminal hydroxyl group of 2-[2-(2-azidoethoxy)ethoxy]ethanol provides a second reactive site for further derivatization, allowing for the introduction of a wide range of functional groups. medkoo.comnih.gov

The hydroxyl group can be readily converted into esters through reaction with acyl chlorides or anhydrides. A particularly useful derivatization is the formation of sulfonate esters, such as tosylates or mesylates. This is typically achieved by reacting 2-[2-(2-azidoethoxy)ethoxy]ethanol with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl), in the presence of a base. chemicalbook.comrsc.orgchemicalbook.com

The resulting sulfonate ester is an excellent leaving group, making it a valuable intermediate for subsequent nucleophilic substitution reactions. For instance, the tosylate of 2-[2-(2-azidoethoxy)ethoxy]ethanol has been synthesized and used as a precursor for the introduction of an amine group. chemicalbook.comrsc.orgchemicalbook.com The reaction with TsCl is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. chemicalbook.comrsc.org

Table 3: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate

Reactants Reagents Solvent Product

The versatile hydroxyl group can be transformed into a variety of other reactive functionalities, significantly expanding the chemical utility of the 2-[2-(2-azidoethoxy)ethoxy]ethanol scaffold.

Amine (-NH2): The hydroxyl group can be converted to an amine, typically in a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate. chemicalbook.comrsc.orgchemicalbook.com The tosylate is then displaced by an amine source, such as ammonia (B1221849), to yield the corresponding amine, 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823). chemicalbook.comrsc.orgchemicalbook.com This amine can then be used for amide bond formation or other amine-specific chemistries.

Thiol (-SH): The synthesis of a thiol derivative can be achieved through several methods. One common approach involves the conversion of the alcohol to a halide or sulfonate, followed by nucleophilic substitution with a thiolating agent like thioacetate (B1230152). Subsequent hydrolysis or reduction then yields the free thiol. encyclopedia.pub Another method is the Mitsunobu reaction with thioacetic acid, followed by reduction. encyclopedia.pub

Maleimido: A maleimide (B117702) group can be introduced by first converting the hydroxyl group to an amine, as described above. The resulting amine can then be reacted with a maleic anhydride (B1165640) derivative to form a maleimide. rsc.org Maleimides are highly reactive towards thiols, making them useful for bioconjugation to cysteine-containing peptides and proteins.

Iodo: The hydroxyl group can be converted to an iodide, which is a good leaving group for nucleophilic substitution reactions. This can be accomplished through various methods, such as the Appel reaction (using triphenylphosphine (B44618) and iodine) or by reaction with a phosphite (B83602) and iodine. The resulting iodo-derivative can then be used in a variety of coupling reactions.

Heterobifunctionalization Strategies of 2-[2-(2-Azidoethoxy)ethoxy]ethanol

2-[2-(2-Azidoethoxy)ethoxy]ethanol serves as a valuable heterobifunctional linker, possessing two distinct reactive sites: a terminal azide group and a terminal hydroxyl group. This dual functionality allows for sequential and specific modifications, making it a versatile building block in bioconjugation, drug delivery, and materials science. biochempeg.com

Synthesis of Azide-PEG-Amine and Azide-PEG-Carboxyl Derivatives

The inherent reactivity of the terminal hydroxyl group of 2-[2-(2-azidoethoxy)ethoxy]ethanol allows for its conversion into other functional groups, such as amines and carboxylic acids. These transformations yield heterobifunctional polyethylene glycol (PEG) derivatives with an azide at one end and an amine or carboxyl group at the other, expanding their utility in bioconjugation.

Synthesis of Azide-PEG-Amine Derivatives:

A common strategy to introduce a primary amine involves a two-step process. First, the terminal hydroxyl group of 2-[2-(2-azidoethoxy)ethoxy]ethanol is activated, typically by conversion to a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. rsc.orgchemicalbook.com The resulting tosylate is a good leaving group and can subsequently be displaced by an amine source. For instance, reaction with an ammonia solution can introduce the primary amine group, yielding 2-[2-(2-azidoethoxy)ethoxy]ethanamine. rsc.orgchemicalbook.com

A detailed synthetic procedure for 2-[2-(2-azidoethoxy)ethoxy]ethanamine starts with the conversion of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride to 2-[2-(2-azidoethoxy)ethoxy]ethanol using sodium azide. rsc.orgchemicalbook.com The subsequent reaction with TsCl followed by treatment with ammonia solution yields the desired Azide-PEG-Amine derivative. rsc.orgchemicalbook.com

Another approach involves the Staudinger reaction. The azide can be converted to a triphenylphosphine imine, which is then hydrolyzed to yield the primary amine. google.comgoogle.com

Synthesis of Azide-PEG-Carboxyl Derivatives:

To synthesize an Azide-PEG-Carboxyl derivative, the terminal hydroxyl group of 2-[2-(2-azidoethoxy)ethoxy]ethanol can be oxidized to a carboxylic acid. However, a more common and controlled method involves the reaction of the alcohol with an activated carboxylic acid derivative or a protected bromo- or chloro-acid followed by deprotection. For example, the hydroxyl group can be reacted with a protected bromoacetic acid, followed by deprotection to reveal the carboxylic acid.

A documented synthesis of 3-[2-(2-azidoethoxy)ethoxy]propanoic acid involves the reaction of an azide-containing compound with hydrochloric acid in a dioxane/water mixture. chemicalbook.com This bifunctional linker provides a terminal carboxyl group that can be activated to react with amines, while the azide group is available for click chemistry reactions. lumiprobe.com

Table 1: Synthesis of Azide-PEG-Amine and Azide-PEG-Carboxyl Derivatives

DerivativeStarting MaterialKey ReagentsIntermediateFinal Product
Azide-PEG-Amine 2-[2-(2-Azidoethoxy)ethoxy]ethanol1. p-Toluenesulfonyl chloride (TsCl), Base 2. Ammonia solution2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate2-[2-(2-Azidoethoxy)ethoxy]ethanamine rsc.orgchemicalbook.com
Azide-PEG-Carboxyl Azide compoundHydrochloric acid, 1,4-dioxane, water-3-[2-(2-Azidoethoxy)ethoxy]propanoic acid chemicalbook.com

Orthogonal Reactivity of Terminal Groups

A key advantage of heterobifunctional linkers like the derivatives of 2-[2-(2-azidoethoxy)ethoxy]ethanol is the orthogonal reactivity of their terminal groups. This means that the azide and the amine or carboxyl group can be reacted selectively with their respective partners under different reaction conditions, without interfering with each other.

The azide group is most commonly utilized in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These reactions are highly specific, efficient, and biocompatible, allowing for the conjugation of the azide-terminated linker to molecules containing an alkyne group. biochempeg.comnih.gov

The terminal amine or carboxyl group, on the other hand, can participate in standard amide bond formation reactions. The amine group can react with activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids in the presence of a coupling agent (e.g., EDC/NHS) to form a stable amide linkage. Conversely, the carboxyl group can be activated and then reacted with a primary amine. lumiprobe.com

This orthogonal reactivity allows for a stepwise conjugation strategy. For example, a biomolecule containing an alkyne can be first "clicked" to the azide terminus of the linker. The resulting conjugate, now bearing a free amine or carboxyl group, can then be reacted with a second molecule of interest that has a complementary functional group. This precise control over the conjugation process is crucial for the construction of complex and well-defined bioconjugates.

Table 2: Orthogonal Reactions of Heterobifunctional Azide-PEG Derivatives

Terminal GroupReaction TypeReacts WithProduct
Azide Click Chemistry (e.g., CuAAC, SPAAC)Alkyne, CyclooctyneTriazole biochempeg.comnih.gov
Amine Amide Bond FormationActivated Ester, Carboxylic AcidAmide
Carboxyl Amide Bond FormationPrimary AmineAmide lumiprobe.com

Advanced Applications in Bioconjugation and Ligand Functionalization

Role as a Linker in Bioconjugation Techniques

At its core, 2-[2-(2-Azidoethoxy)ethoxy]ethanol serves as a molecular bridge, or linker. Its azide (B81097) moiety (N₃) is primed for bioorthogonal "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively). These reactions are highly specific and can be performed in complex biological media without interfering with native biochemical processes. The terminal hydroxyl group (-OH) offers a different reactive handle, which can be readily modified or activated to react with various functional groups, such as carboxylic acids or isocyanates, expanding its conjugation potential. broadpharm.com

Pegylation of Proteins, Peptides, Oligonucleotides, and Nanoparticles

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a gold-standard technique for improving the pharmacokinetic properties of therapeutics. acs.orgnih.gov The attachment of PEG can increase a drug's hydrodynamic size, which helps to reduce renal clearance, prolonging its circulation time in the bloodstream. researchgate.net Furthermore, the hydrophilic PEG shell can shield the conjugated molecule from proteolytic enzymes and the host immune system, reducing immunogenicity and degradation. acs.orgnih.govresearchgate.net

While long PEG chains are common, short oligoethylene glycol linkers like 2-[2-(2-Azidoethoxy)ethoxy]ethanol (sometimes referred to as Azido-PEG3-Alcohol) are invaluable for introducing minimal, well-defined PEG units. nih.gov This "short" PEGylation can be sufficient to enhance solubility and provide a flexible spacer arm without adding excessive bulk, which might otherwise hinder the molecule's biological activity.

Key Applications of 2-[2-(2-Azidoethoxy)ethoxy]ethanol in PEGylation:

BiomoleculePurpose of PEGylation
Proteins & Peptides Enhance solubility, increase in vivo circulation time, and reduce immunogenicity. acs.orgresearchgate.net
Oligonucleotides Improve pharmacokinetic properties and cellular uptake for gene regulation therapies. escholarship.org
Nanoparticles Create a protective "stealth" layer to prevent aggregation and evade immune recognition, thereby extending circulation time for drug delivery systems. acs.orgnih.govnih.gov

Conjugation to Fluorescent Probes and Targeting Peptides

The ability to visualize and track biological processes in real-time is fundamental to modern biomedical research and diagnostics. The linker 2-[2-(2-Azidoethoxy)ethoxy]ethanol is instrumental in the synthesis of sophisticated molecular probes. It can be used to conjugate environment-sensitive fluorophores to peptides that bind to specific cellular targets, such as major histocompatibility complex (MHC) proteins. In such constructs, the linker acts as a spacer, ensuring that the fluorescent reporter does not interfere with the peptide's binding affinity while placing it in a position to signal a binding event through changes in its emission spectrum.

In more complex systems, this linker facilitates the creation of multifunctional probes. For instance, researchers have developed dual-targeted probes for cancer cell imaging by conjugating two different targeting peptides (e.g., cNGR and RGD) and a fluorescent dye to a central scaffold. The azide functionality of the linker is ideal for attaching one of these components via click chemistry, contributing to a modular and efficient synthesis. This approach allows for the development of probes that can specifically bind to multiple cell surface receptors, enhancing targeting efficiency and enabling applications like image-guided surgery.

DNA Cross-Linker Applications

DNA cross-linking agents are molecules that covalently link two strands of DNA, preventing the replication and transcription necessary for cell division. This mechanism is a cornerstone of many chemotherapeutic strategies. Creating a DNA interstrand crosslink (ICL) requires a molecule with two reactive ends. 2-[2-(2-Azidoethoxy)ethoxy]ethanol is a heterobifunctional linker, meaning its two ends have different reactivities. The hydroxyl group can be converted into a reactive group, while the azide remains available for a separate, orthogonal reaction.

This structure allows for its use as a component in building DNA cross-linking agents. For example, acetaldehyde, a metabolite of alcohol, can cause DNA damage by forming ICLs between guanine (B1146940) bases. Synthetic cross-linking reagents are crucial for studying the repair mechanisms of such damage. A linker like 2-[2-(2-Azidoethoxy)ethoxy]ethanol can be incorporated into synthetic oligonucleotides to create site-specific crosslinks, providing precise substrates to investigate the cellular machinery, such as the Fanconi anemia (FA) pathway, that resolves these lesions.

Development of Bioorthogonal Linkers for Therapeutic and Diagnostic Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biological processes. The azide group on 2-[2-(2-Azidoethoxy)ethoxy]ethanol makes it a key player in this field, particularly for click chemistry. broadpharm.com This reliability allows for the modular construction of complex biomolecules for both therapeutic and diagnostic purposes.

In diagnostics, the linker enables the site-specific attachment of imaging agents (like fluorophores or PET chelators) to targeting moieties such as antibodies or peptides. A notable example is the synthesis of dual-modality imaging probes that combine a PET tracer for whole-body imaging with a fluorescent probe for real-time surgical guidance. The linker's azide group can be used in a chemoselective ligation reaction to assemble these components without the need for complex protecting group chemistry.

In therapeutics, this bioorthogonal handle allows for the precise attachment of drugs to delivery vehicles like nanoparticles or to targeting ligands that can direct the drug to a specific tissue or cell type, minimizing off-target effects.

Conjugation with Natural Products and Small Molecule Drugs

The semisynthetic modification of natural products and small molecule drugs is a powerful strategy to enhance their therapeutic properties. Linkers are used to improve solubility, alter pharmacokinetics, or attach the drug to another molecule, creating so-called "conjugate drugs." The 2-[2-(2-Azidoethoxy)ethoxy]ethanol linker, with its defined length and hydrophilic nature, is well-suited for these applications.

Oligoethylene Glycol Pleuromutilin (B8085454) Derivatives

Pleuromutilin is a potent natural product antibiotic. acs.org Its clinical utility has been expanded through semisynthetic derivatization, often at its C22 hydroxyl group. Research has shown that attaching oligoethylene glycol (OEG) chains, such as the one found in 2-[2-(2-Azidoethoxy)ethoxy]ethanol, can significantly enhance the properties of pleuromutilin. acs.org

In one innovative approach, scientists synthesized a series of bifunctional OEG linkers with a terminal azide and a protected thiol group. acs.org The thiol end was used to attach the linker to the pleuromutilin core, mimicking the thioether connection found in clinically approved derivatives. The terminal azide, provided by a structure analogous to 2-[2-(2-Azidoethoxy)ethoxy]ethanol, serves as a bioorthogonal handle for subsequent "click" reactions, allowing the pleuromutilin to be conjugated to other molecules. acs.org

Interestingly, the study found that these OEG-pleuromutilin derivatives themselves exhibited enhanced antibacterial activity—up to 4-8 times greater than the parent natural product—and improved water solubility. acs.org This demonstrates that the OEG linker is not merely an inert spacer but can actively contribute to the compound's efficacy, potentially by improving its interaction with the bacterial ribosome target.

Research Findings on OEG-Pleuromutilin Derivatives:

Linker TypeModification StrategyObserved Outcome
Azido-OEG-Thiol One-pot deprotection of a thioacetate (B1230152) followed by attachment to the pleuromutilin scaffold. acs.orgEnhanced antibacterial activity (4-8 fold increase), increased water solubility, and provided a bioorthogonal azide handle for further conjugation. acs.org
Hydroxy-OEG-Thiol Attachment of hydroxy-terminated OEG linkers of varying lengths to the pleuromutilin scaffold.Confirmed that the enhanced activity was an inherent property of the OEG modification, not just the terminal azide group.

Celastrol (B190767) Derivatives

Celastrol, a quinone methide triterpene extracted from the "Thunder of God Vine," has garnered significant interest for its potent anticancer properties. However, its clinical application is hampered by poor water solubility and potential toxicity. To overcome these limitations, researchers have focused on creating derivatives by attaching hydrophilic polymers like polyethylene glycol (PEG). This process, known as PEGylation, can improve a drug's pharmacokinetic profile and solubility. nih.gov

The compound 2-[2-(2-Azidoethoxy)ethoxy]ethanol, also known as this compound, is an ideal linker for creating PEGylated celastrol derivatives via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". broadpharm.com This reaction forms a highly stable triazole linkage between an azide and an alkyne.

Synthetic Strategy: The general strategy for conjugating celastrol with 2-[2-(2-Azidoethoxy)ethoxy]ethanol involves a two-step process:

Alkyne-modification of Celastrol: Celastrol is first chemically modified to introduce a terminal alkyne group. This is typically achieved by reacting the carboxylic acid group of celastrol with an amino-alkyne or a propargyl alcohol, creating an amide or ester linkage, respectively.

Click Chemistry Conjugation: The alkyne-modified celastrol is then reacted with 2-[2-(2-Azidoethoxy)ethoxy]ethanol in the presence of a copper(I) catalyst. The azide end of the PEG linker clicks with the alkyne group on celastrol, forming the final conjugate.

The resulting celastrol-PEG conjugate benefits from the properties of the attached oligo(ethylene glycol) chain. Studies on various PEGylated celastrol derivatives have shown that this modification can lead to the formation of self-assembling nanoparticles in aqueous solutions, improved safety profiles, and enhanced tumor inhibition rates compared to the parent compound. nih.govmdpi.com

Table 1: Properties of 2-[2-(2-Azidoethoxy)ethoxy]ethanol for Celastrol Conjugation

Property Description Reference
Functional Groups Azide (-N₃) and Hydroxyl (-OH) tcichemicals.com
Reactive Partner Terminal Alkyne broadpharm.com
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) broadpharm.com
Linker Type Hydrophilic oligo(ethylene glycol) (PEG3) tcichemicals.com

| Benefit to Celastrol | Potential for improved water solubility and drug-ability. | nih.gov |

Applications in Oligonucleotide Modification and Circularization

Click chemistry has become an indispensable tool for the chemical modification of oligonucleotides, enabling the attachment of various functional molecules such as fluorescent dyes, biotin, and polymers. idtdna.com The high efficiency and biocompatibility of the CuAAC reaction allow for robust labeling and modification under mild, aqueous conditions. nih.govnih.gov

2-[2-(2-Azidoethoxy)ethoxy]ethanol serves as a key reagent for introducing a short, hydrophilic PEG linker onto an oligonucleotide. This modification can enhance the oligonucleotide's properties, such as improving solubility and reducing aggregation. The process involves the reaction of an alkyne-modified oligonucleotide with 2-[2-(2-Azidoethoxy)ethoxy]ethanol. The alkyne group can be incorporated at the 5' or 3' terminus or at an internal position of the oligonucleotide during solid-phase synthesis. glenresearch.com

Oligonucleotide Circularization: Beyond simple conjugation, 2-[2-(2-Azidoethoxy)ethoxy]ethanol can be utilized in the synthesis of circular oligonucleotides. Circular oligonucleotides exhibit enhanced stability against exonucleases, leading to a longer half-life in biological systems.

The strategy for circularization involves synthesizing a linear oligonucleotide with two complementary reactive groups at its ends: an alkyne at one terminus and an azide at the other. researchgate.net

Synthesis of a Bifunctional Oligonucleotide: A linear oligonucleotide is synthesized with a 5'-terminal alkyne group. The 3'-terminal azide is introduced by using a solid support that has been functionalized with an azido-linker. 2-[2-(2-Azidoethoxy)ethoxy]ethanol can be used to create such a linker by first anchoring its hydroxyl group to the solid support.

Intramolecular Ligation: The resulting linear oligonucleotide, which possesses a 5'-alkyne and a 3'-azide, is then subjected to intramolecular CuAAC reaction conditions. This template-directed ligation joins the two ends of the oligonucleotide, forming a stable, circular construct. researchgate.netnih.gov

Table 2: Applications of 2-[2-(2-Azidoethoxy)ethoxy]ethanol in Oligonucleotide Chemistry

Application Method Key Features Reference
Modification CuAAC click reaction between an alkyne-modified oligonucleotide and the azide linker. Attaches a hydrophilic PEG3 linker; can be performed at 5', 3', or internal positions. lumiprobe.com

| Circularization | Intramolecular CuAAC reaction of an oligonucleotide with terminal alkyne and azide groups. | The hydroxyl group is used for attachment to a solid support to create the 3'-azide terminus. The azide group reacts with a 5'-alkyne group. Produces nuclease-resistant circular structures. | researchgate.net |

Research in Materials Science and Polymer Chemistry

Utilization in the Synthesis of Graft Polymer Compounds

The azide (B81097) functionality of 2-[2-(2-Azidoethoxy)ethoxy]ethanol is particularly amenable to "click chemistry," a set of biocompatible and highly efficient chemical reactions. This has made the compound a valuable tool for the synthesis of graft polymers, where side chains are attached to a main polymer backbone. The primary methods employed are the "grafting-onto" and "grafting-through" techniques. nih.govmdpi.com

In the "grafting-onto" approach, pre-synthesized polymer chains with terminal alkyne groups are reacted with a polymer backbone containing azide-functionalized side chains, such as those derived from 2-[2-(2-Azidoethoxy)ethoxy]ethanol. nih.gov The high efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction ensures a high degree of grafting. nih.gov This method allows for precise control over the length and composition of the grafted chains. For instance, research has demonstrated the successful grafting of azide-terminated polyethylene (B3416737) glycol (PEG) onto a poly(propargyl-L-glutamate) (PPLG) backbone, achieving grafting efficiencies of over 95%. nih.gov The rigid α-helical structure of the PPLG backbone enhances the accessibility of the alkyne groups, contributing to the high efficiency of the reaction. nih.gov

The "grafting-through" method involves the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end. mdpi.com In this context, 2-[2-(2-Azidoethoxy)ethoxy]ethanol can be modified to create a polymerizable monomer, which is then copolymerized with other monomers to form a graft copolymer directly. mdpi.com

The combination of ring-opening metathesis polymerization (ROMP) with "click chemistry" has enabled the synthesis of novel clickable, branched nanostructures. researchgate.net For example, a "graft-through" ROMP of a norbornene-PEG-chloride macromonomer, followed by a halide-azide exchange, yields bivalent-brush polymers with azide groups near the core and PEG chains extending into the solution. researchgate.net

Grafting Technique Description Key Advantages Example
Grafting-onto Pre-formed side chains are attached to a polymer backbone.Precise control over side chain length and composition.Grafting of azide-terminated PEG onto an alkyne-functionalized polypeptide backbone. nih.gov
Grafting-through Macromonomers are copolymerized to form the graft polymer.Direct formation of the graft copolymer in a single polymerization step.Copolymerization of an azide-containing monomer with other vinyl monomers. mdpi.com
ROMP and Click Combination of Ring-Opening Metathesis Polymerization with "click" reactions.Synthesis of complex, clickable, branched nanostructures.Synthesis of PEG-branch-azide bivalent-brush polymers. researchgate.net

Integration into New Materials Development

The versatility of 2-[2-(2-Azidoethoxy)ethoxy]ethanol extends to the development of a wide array of new materials with tailored properties. biochempeg.com Its incorporation into polymer structures can impart desirable characteristics such as hydrophilicity, biocompatibility, and reactivity for further functionalization.

One significant area of application is in the development of materials for CO2 separation . researchgate.net Polymers containing PEG units are known for their CO2-philic nature. By incorporating 2-[2-(2-Azidoethoxy)ethoxy]ethanol into polymer backbones via step-growth click coupling reactions, materials with enhanced CO2 solubility can be created. researchgate.net The resulting polymers, which feature triazole groups from the click reaction, exhibit high gas selectivities, making them promising candidates for CO2 capture technologies. researchgate.net

Furthermore, this compound is utilized in nanotechnology for the surface modification of nanoparticles. nih.gov The PEG chain can render nanoparticles more water-soluble and biocompatible, a process known as PEGylation. nih.govmdpi.com This is crucial for biomedical applications, as it can reduce the accumulation of nanoparticles in the mononuclear phagocyte system and prolong their circulation time in the bloodstream. nih.gov For instance, coating nanoscale graphene oxide (NGO) with PEG has been shown to reduce its retention in organs like the liver and lungs and mitigate its toxicity. nih.gov

The development of biocompatible surfaces is another key application. umn.edu Surfaces coated with PEG exhibit protein rejection properties, making them non-immunogenic and non-antigenic. umn.edu 2-[2-(2-Azidoethoxy)ethoxy]ethanol can be used to graft PEG onto surfaces, creating a biocompatible interface for medical implants and biosensors. umn.edu

Polyethylene Glycol-Modified Functional Coatings

Functional coatings with specific properties are in high demand for various applications, and 2-[2-(2-Azidoethoxy)ethoxy]ethanol plays a pivotal role in the creation of polyethylene glycol-modified coatings. These coatings often aim to prevent biofouling or to facilitate controlled drug release.

Antibiofouling coatings are crucial for medical devices, marine equipment, and water purification membranes to prevent the adhesion of biological macromolecules and microorganisms. mdpi.comresearchgate.net PEG-grafted surfaces are highly effective in preventing nonspecific protein adsorption. mdpi.comresearchgate.net Photoreactive polymers containing PEG and azidophenyl groups have been synthesized for creating antibiofouling surfaces. researchgate.net These polymers can be photo-immobilized onto various substrates, creating a stable and highly hydrophilic layer that resists protein and cell adhesion. researchgate.net The incorporation of PEG through compounds like 2-[2-(2-Azidoethoxy)ethoxy]ethanol is key to achieving the desired water solubility and antibiofouling performance. mdpi.com

In the realm of drug delivery , PEGylated nanoparticles can be designed to release therapeutic agents in a controlled manner. researchgate.netbiochempeg.com The azide group of 2-[2-(2-Azidoethoxy)ethoxy]ethanol allows for the "clicking" of drug molecules onto the PEGylated nanocarrier. researchgate.net For example, a photocleavable doxorubicin-alkyne derivative has been successfully coupled to the azide core of bivalent-brush polymers, demonstrating the potential for light-triggered drug release. researchgate.net

Application Area Function of PEG-Modification Role of 2-[2-(2-Azidoethoxy)ethoxy]ethanol Research Finding
Antibiofouling Surfaces Prevents nonspecific protein and cell adhesion. mdpi.comresearchgate.netProvides the hydrophilic and flexible PEG chains for grafting.Photoreactive PEG-grafted polymers suppressed nonspecific protein interactions on substrates. researchgate.net
Drug Delivery Enhances biocompatibility and circulation time of nanocarriers. researchgate.netbiochempeg.comActs as a linker to attach drug molecules via "click" chemistry. researchgate.netQuantitative coupling of a doxorubicin-alkyne derivative to an azide-containing nanostructure was achieved. researchgate.net
Biocompatible Coatings Reduces immunogenicity and antigenicity of surfaces. umn.eduEnables the grafting of PEG onto various material surfaces.PEG-coated silica (B1680970) films showed protein rejection properties. umn.edu

Impact on Polymer Properties and Crystal Lattice

The introduction of 2-[2-(2-Azidoethoxy)ethoxy]ethanol into a polymer structure can significantly influence its macroscopic properties, which are intrinsically linked to its molecular arrangement and crystal lattice.

The presence of the azide end group can affect the melting behavior and crystallinity of PEG derivatives. nih.gov While the substitution of a single hydroxyl group with an azide in mono-functionalized PEGs has a limited effect on crystallinity, the presence of two azide groups in bifunctional PEGs can reduce both the melting temperature (Tm) and the degree of crystallinity (Xc). nih.gov This perturbation is more pronounced in shorter PEG chains, suggesting that the end groups can introduce defects into the crystal lattice. nih.gov

Furthermore, the introduction of azide-containing side chains can impact the glass transition temperature (Tg) of a polymer. researchgate.net In the case of azidated hydrin polymers, the longer and more flexible azide side chains, compared to the original chloride atoms, lead to a decrease in Tg. researchgate.net This increased chain mobility and flexibility can result in enhanced gas diffusivity and permeability, a desirable property for gas separation membranes. researchgate.net

The azide group itself, due to its bent and linear conformations, can also contribute to the observed changes in polymer properties. researchgate.net The thermal stability of polymers can also be influenced. For instance, in PEG-containing polymers synthesized via click chemistry, the presence of highly stable triazole rings can enhance thermal stability. researchgate.net However, increasing the amount of PEG units at the expense of triazole groups can lead to a decrease in thermal stability. researchgate.net

Polymer Property Effect of Azido-PEGylation Underlying Mechanism
Melting Temperature (Tm) Can be reduced, especially with bifunctional azide termination. nih.govIntroduction of defects in the crystal lattice by the azide end groups. nih.gov
Crystallinity (Xc) Can be reduced, particularly in shorter PEG chains with two azide end groups. nih.govPerturbation of the crystal structure by the terminal azide groups. nih.gov
Glass Transition Temperature (Tg) Can be decreased. researchgate.netIncreased chain mobility and flexibility due to the longer azide side chains. researchgate.net
Gas Permeability Can be enhanced. researchgate.netHigher chain mobility and flexibility resulting from a lower Tg. researchgate.net
Thermal Stability Can be influenced by the balance between thermally stable triazole rings and less stable PEG units. researchgate.netThe formation of stable triazole rings via click chemistry can enhance thermal stability. researchgate.net

Emerging Research and Future Directions

Development of PROTACs and Antibody-Drug Conjugates (ADCs)

The design of effective therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) relies heavily on the linker that connects the targeting moiety to the active payload. 2-[2-(2-Azidoethoxy)ethoxy]ethanol has emerged as a key component in the construction of these linkers, primarily due to its advantageous physicochemical properties.

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation by the cell's own ubiquitin-proteasome system. nih.gov The linker in a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The incorporation of short PEG chains, such as the one in 2-[2-(2-azidoethoxy)ethoxy]ethanol, can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules. broadpharm.com The azide (B81097) group provides a convenient handle for conjugation to a payload or targeting ligand via highly efficient and specific click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). guidechem.com

Similarly, in ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. The properties of this linker are crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site. The hydrophilic PEG portion of 2-[2-(2-azidoethoxy)ethoxy]ethanol can help to mitigate the aggregation of ADCs, which can be a problem with hydrophobic drug payloads. nih.gov The azide functionality allows for precise, site-specific conjugation of the drug to the antibody, resulting in a more homogeneous and well-defined therapeutic agent. This is a significant advantage over traditional stochastic conjugation methods, which produce a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, leading to a less predictable pharmacokinetic profile and therapeutic index. mdpi.com

A typical synthesis strategy involves the conversion of the terminal hydroxyl group of 2-[2-(2-azidoethoxy)ethoxy]ethanol into a more reactive functional group, such as a tosylate, which can then be displaced by a nucleophile, for example, to introduce an amine group. rsc.org This amine can then be used to attach the linker to a component of the PROTAC or ADC. The azide group remains available for the subsequent click reaction to complete the assembly of the conjugate.

Table 1: Properties of 2-[2-(2-Azidoethoxy)ethoxy]ethanol Relevant to PROTAC and ADC Development

Property Value/Description Relevance in PROTAC/ADC Synthesis
Molecular Formula C₆H₁₃N₃O₃ nih.gov Provides the basic structural information.
Molecular Weight 175.19 g/mol nih.gov A relatively small building block for linker construction.
Appearance Yellowish liquid guidechem.com Basic physical property.
Solubility The PEG chain enhances water solubility. broadpharm.com Improves the physicochemical properties of the final PROTAC or ADC.
Functional Groups Azide (-N₃), Hydroxyl (-OH) The azide group allows for "click" chemistry conjugation, while the hydroxyl group allows for further chemical modification.

| Reactivity | The azide group readily participates in CuAAC and SPAAC reactions. guidechem.com | Enables efficient and specific ligation to other molecular components. |

Exploration in Drug Release Mechanisms

The linker in a drug conjugate is not merely a passive spacer; it can be engineered to control the release of the active drug. The chemical stability of the linker is a key factor in this regard. Studies on prodrugs have shown that the length and composition of the linker can significantly influence the rate of drug release. For instance, increasing the length of a linker can enhance the stability of the prodrug, leading to a slower release of the parent drug. nih.gov

Researchers are exploring the design of "smart" linkers that are cleaved in response to specific stimuli present in the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. nih.gov While direct studies on stimuli-responsive drug release specifically involving 2-[2-(2-azidoethoxy)ethoxy]ethanol are not extensively reported, its versatile chemical handles allow for its integration into such advanced drug delivery systems. For example, the hydroxyl group could be used to attach a moiety that is cleavable under hypoxic conditions, a characteristic of many solid tumors. nih.gov The development of such systems aims to improve the therapeutic index of potent drugs by ensuring their release is concentrated at the site of action, thereby minimizing off-target toxicity. nih.gov

Nanotechnology Applications

In the field of nanotechnology, surface functionalization of nanoparticles is crucial for their application in medicine, for example, in targeted drug delivery and medical imaging. 2-[2-(2-Azidoethoxy)ethoxy]ethanol is a valuable reagent for this purpose. The PEG component of the molecule can be used to create a hydrophilic shell around a nanoparticle, which can improve its colloidal stability, reduce non-specific protein adsorption (the "stealth" effect), and prolong its circulation time in the bloodstream. mdpi.com

The azide group provides a powerful tool for the bio-orthogonal conjugation of targeting ligands, such as antibodies, peptides, or small molecules, to the surface of the nanoparticle. This allows for the creation of targeted nanocarriers that can specifically accumulate at the site of disease. mdpi.com The "click" chemistry approach afforded by the azide group is highly efficient and proceeds under mild conditions, which is important for preserving the biological activity of the conjugated ligands.

For example, silver nanoparticles have been functionalized with polymeric substances like PEG to enhance their antimicrobial properties and reduce their toxicity. mdpi.com While this study did not specifically use 2-[2-(2-azidoethoxy)ethoxy]ethanol, it highlights the general principle of using PEGylated reagents for nanoparticle surface modification. The use of an azido-terminated PEG linker would further allow for the attachment of specific targeting moieties to these nanoparticles.

The functionalized nanoparticles can also be used in advanced analytical techniques. For instance, nanoparticles functionalized with specific chemical groups can be used as matrices in Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS), a technique that allows for the analysis of small molecules with minimal fragmentation. nih.gov The ability to tailor the surface chemistry of nanoparticles using reagents like 2-[2-(2-azidoethoxy)ethoxy]ethanol opens up new possibilities for the development of highly sensitive and selective analytical methods.

Advanced Characterization Techniques in Structural Elucidation (e.g., NMR, HRMS, MALDI-TOF MS)

The precise characterization of 2-[2-(2-azidoethoxy)ethoxy]ethanol and its conjugates is essential to ensure their purity and to confirm the success of the chemical modifications. A variety of advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For 2-[2-(2-azidoethoxy)ethoxy]ethanol, the ¹H NMR spectrum would show characteristic signals for the protons in the ethoxy groups and the protons adjacent to the azide and hydroxyl groups. rsc.org The successful conversion of the hydroxyl group to another functional group or the conjugation of another molecule via the azide group would result in predictable changes in the NMR spectrum, thus confirming the chemical transformation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can be used to determine its elemental composition. This is crucial for confirming the identity of a synthesized compound. Fragmentation analysis in tandem mass spectrometry (MS/MS) can provide further structural information by breaking the molecule into smaller pieces and analyzing the masses of the fragments.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for the analysis of large molecules, such as polymers and bioconjugates. It can be used to determine the molecular weight distribution of PEGylated compounds and to confirm the successful conjugation of a drug or targeting ligand to a protein or nanoparticle. researchgate.net In the context of nanoparticles functionalized with 2-[2-(2-azidoethoxy)ethoxy]ethanol, MALDI-TOF MS can be used to characterize the functionalized nanoparticles and to confirm the attachment of other molecules via the azide group. nih.govresearchgate.net

Table 2: Analytical Techniques for the Characterization of 2-[2-(2-Azidoethoxy)ethoxy]ethanol and its Conjugates

Analytical Technique Information Obtained Application Example
¹H and ¹³C NMR Detailed structural information, confirmation of chemical transformations. Verification of the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823) from 2-[2-(2-azidoethoxy)ethoxy]ethanol. rsc.org
HRMS Accurate mass determination, elemental composition, structural information from fragmentation patterns. Confirmation of the molecular formula of synthesized compounds.

| MALDI-TOF MS | Molecular weight distribution of polymers, confirmation of conjugation. | Analysis of nanoparticles functionalized with PEG linkers to determine the success of the functionalization. researchgate.net |

Q & A

Basic: What are the recommended safety protocols for handling 2-[2-(2-Azidoethoxy)ethoxy]ethanol in laboratory settings?

Answer:

  • Ventilation: Use local exhaust ventilation and ensure general airflow to minimize inhalation risks. Avoid unventilated areas like basements or confined spaces .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid contamination of skin/eyes due to potential irritation .
  • Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid ignition sources due to flammability risks .
  • Reproductive Toxicity: Limit exposure for pregnant researchers; implement medical surveillance for fertility concerns (e.g., preconception difficulties) .

Basic: What synthetic routes are commonly employed for preparing 2-[2-(2-Azidoethoxy)ethoxy]ethanol?

Answer:

  • Azide Substitution: React 2-[2-(2-chloroethoxy)ethoxy]ethanol with sodium azide (NaN₃) in polar solvents (e.g., DMF) at 60–80°C for 12–24 hours. Yields ~76–81% .
  • Stepwise Etherification: Start with ethylene glycol derivatives, sequentially introducing ethoxy and azido groups via Mitsunobu or nucleophilic substitution reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or distillation under reduced pressure to isolate the product .

Advanced: How can researchers optimize the yield of 2-[2-(2-Azidoethoxy)ethoxy]ethanol in azide substitution reactions?

Answer:

  • Stoichiometry: Use 5 equivalents of NaN₃ to ensure complete substitution of chloro groups .
  • Catalysis: Add catalytic iodide (e.g., NaI) to enhance reaction kinetics via the Finkelstein mechanism .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and avoid azide decomposition .
  • Side Reaction Mitigation: Monitor for residual chloride via AgNO₃ precipitation tests .

Advanced: What analytical techniques are critical for characterizing 2-[2-(2-Azidoethoxy)ethoxy]ethanol and its intermediates?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm ethoxy/azido chain integration (δ 3.5–3.7 ppm for ether linkages; δ 3.3 ppm for terminal -CH₂N₃) .
    • ¹³C NMR: Identify carbonyl-free structure (absence of peaks >170 ppm) .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+Na]⁺ at m/z 224.1) .
  • FT-IR: Detect azide stretches (~2100 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Basic: What are the key storage conditions to ensure the stability of 2-[2-(2-Azidoethoxy)ethoxy]ethanol?

Answer:

  • Temperature: Store at 2–8°C in amber glass bottles to prevent UV degradation .
  • Atmosphere: Keep under inert gas (N₂ or Ar) to avoid moisture absorption and azide hydrolysis .
  • Compatibilities: Avoid contact with copper or brass to prevent catalytic decomposition .

Advanced: How does the azide group in 2-[2-(2-Azidoethoxy)ethoxy]ethanol facilitate its use in bioconjugation chemistry?

Answer:

  • Click Chemistry: Reacts with alkynes (e.g., DBCO, BCN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. Ideal for PEGylation or antibody-drug conjugates .
  • Kinetic Studies: Pseudo-first-order kinetics (rate constants ~10⁻³ M⁻¹s⁻¹) enable rapid, selective conjugation under mild conditions .
  • Applications: Used in synthesizing glycan probes, PROTAC ligands, and fluorescent tags for live-cell imaging .

Advanced: What strategies mitigate byproduct formation during the synthesis of derivatives?

Answer:

  • Reaction Monitoring: Use TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) or HPLC to track intermediate formation .
  • Byproduct Removal:
    • Oligomerization: Add molecular sieves to absorb water, preventing polyether formation .
    • Azide Overreduction: Avoid excess reducing agents (e.g., LiAlH₄) to prevent amine byproducts .
  • Workup: Sequential liquid-liquid extraction (water/ethyl acetate) to remove unreacted NaN₃ .

Basic: What reproductive toxicity concerns are associated with this compound, and how should they inform lab practices?

Answer:

  • Fertility Risks: Documented in structurally similar glycol ethers (e.g., testicular atrophy, ovarian dysfunction). Implement preconception screening for exposed personnel .
  • Exposure Limits: Adhere to occupational exposure limits (OELs) ≤5 ppm. Use fume hoods for bulk handling .
  • Medical Surveillance: Regular clinical exams to detect early signs of toxicity (e.g., hematologic or hepatic markers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.